molecular formula C19H22N4O3S B2655093 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide CAS No. 1021253-07-5

2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2655093
CAS No.: 1021253-07-5
M. Wt: 386.47
InChI Key: UKNILHZFLQGPOT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a methoxyphenyl group, a pyridazinyl moiety, and a pyrrolidinyl ethyl thio linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

    Introduction of the Thioether Linkage: The pyridazinyl intermediate is then reacted with a thiol derivative, such as 2-oxo-2-(pyrrolidin-1-yl)ethanethiol, under nucleophilic substitution conditions.

    Acylation Reaction: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired acetamide.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinyl ring or the carbonyl group in the pyrrolidinyl ethyl thio linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Phenolic derivatives, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Diagnostics: Potential use in diagnostic imaging due to its unique structural features.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor-mediated signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(6-(ethylthio)pyridazin-3-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(6-(propylthio)pyridazin-3-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is unique due to the presence of the pyrrolidinyl ethyl thio linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain biological targets and improve its pharmacokinetic profile, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-15-6-4-14(5-7-15)12-17(24)20-16-8-9-18(22-21-16)27-13-19(25)23-10-2-3-11-23/h4-9H,2-3,10-13H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNILHZFLQGPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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